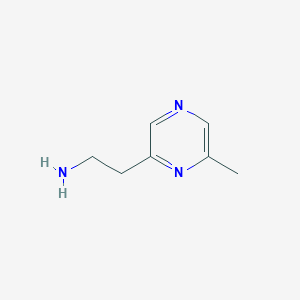

2-(6-Methylpyrazin-2-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methylpyrazin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6-4-9-5-7(10-6)2-3-8/h4-5H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAJDETVBPDOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 6 Methylpyrazin 2 Yl Ethan 1 Amine and Its Analogs

Strategies for Constructing the Pyrazine (B50134) Ring with Aminoalkyl Side Chains

Dehydrogenative Coupling of β-Amino Alcohols

A modern and atom-economical approach to synthesizing substituted pyrazines involves the dehydrogenative coupling of β-amino alcohols. acs.orgelsevierpure.com This method, often catalyzed by transition metal complexes, leads to the formation of symmetrical 2,5-disubstituted pyrazines through a self-coupling reaction. acs.orgelsevierpure.com The process typically involves the dehydrogenation of the β-amino alcohol to an aldehyde intermediate. This intermediate then undergoes self-condensation with another molecule, leading to a 2,5-dihydropyrazine, which is subsequently dehydrogenated to the aromatic pyrazine. acs.org Water and hydrogen gas are the only byproducts, making this an environmentally benign synthetic route. acs.orgst-andrews.ac.uk

Recent advancements have seen the use of earth-abundant metal catalysts, such as manganese pincer complexes, to facilitate this transformation. acs.orgelsevierpure.comrsc.orgrsc.org For instance, the dehydrogenative self-coupling of 2-amino alcohols has been shown to selectively form functionalized 2,5-substituted pyrazine derivatives. elsevierpure.com While this method is highly effective for symmetrical pyrazines, the synthesis of unsymmetrical pyrazines like 2-(6-Methylpyrazin-2-yl)ethan-1-amine would require a cross-coupling approach, which can be more challenging.

| Catalyst System | Substrate Example | Product Type | Key Features |

| Manganese Pincer Complex | 2-Amino-1-hexanol | 2,5-Dibutylpyrazine | Earth-abundant metal, atom-economical acs.orgelsevierpure.com |

| Ruthenium Pincer Complex | 2-Amino-alcohols | 2,5-Disubstituted pyrazines | Homogeneous catalysis acs.orgelsevierpure.com |

| Cobalt Complex | 2-Phenylglycinol | 2,5-Diphenylpyrazine | Requires stoichiometric base elsevierpure.com |

Condensation Reactions involving 1,2-Dicarbonyl Compounds and Diamines

The classical and most direct route to pyrazine synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. tandfonline.comresearchgate.net This reaction proceeds through a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. tandfonline.comresearchgate.netdoi.org This method is versatile and allows for the synthesis of a wide variety of substituted pyrazines by choosing appropriately substituted dicarbonyl and diamine precursors. jlu.edu.cn

For the synthesis of a compound like this compound, a potential strategy would involve the condensation of a dicarbonyl compound with a diamine already possessing the protected aminoethyl side chain. The choice of oxidizing agent for the final aromatization step is crucial, with reagents like copper(II) oxide or manganese dioxide being commonly employed. researchgate.net

| 1,2-Dicarbonyl Compound | 1,2-Diamine | Product Type | Notes |

| Diacetyl | Ethylenediamine (B42938) | 2,3-Dimethylpyrazine | Intermediate dihydropyrazine requires oxidation doi.org |

| Phenylglyoxal | 2,3-Diamino-3-phenylthio-acrylonitrile | Mixture of 5- and 6-phenyl-3-phenylthiopyrazinecarbonitrile | Selectivity can be an issue researchgate.net |

| Benzil | Aminomalonamide | 2-Hydroxy-3-carboxamido-5,6-diphenylpyrazine | Base-catalyzed condensation google.com |

Reactions Incorporating Epoxides and Diamines in Pyrazine Formation

Another established method for pyrazine synthesis involves the reaction of epoxides with diamines. tandfonline.com This approach is particularly useful for producing specific isomers depending on the substitution pattern of the epoxide. For example, the reaction of ethylenediamine with propylene (B89431) glycol (a diol that can be conceptually related to propylene oxide) is an industrial method for producing 2-methylpyrazine. tandfonline.com The reaction is typically carried out in the vapor phase over a solid catalyst, such as copper-chromium. tandfonline.com

The synthesis of β-amino alcohols, which can be seen as precursors to pyrazines via dehydrogenative coupling, can also be achieved through the ring-opening of epoxides with amines. nih.govorganic-chemistry.org This highlights the synthetic linkage between these methodologies. While direct synthesis of this compound via this route is not explicitly detailed, the fundamental reaction provides a viable pathway for constructing the pyrazine core with an appropriate side chain precursor.

Approaches for Introducing the Ethan-1-amine Moiety

Reductive Amination of Pyrazinyl Aldehydes or Ketones

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.orgorgoreview.com This two-step, often one-pot, process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orglibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). orgoreview.commasterorganicchemistry.com

To synthesize this compound, a suitable precursor would be (6-methylpyrazin-2-yl)acetaldehyde or a related ketone. Reaction of this pyrazinyl carbonyl compound with ammonia, followed by reduction, would yield the desired primary amine. orgoreview.com This method avoids the issue of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com

| Carbonyl Precursor | Amine Source | Reducing Agent | Product Type |

| Aldehyde/Ketone | Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Primary Amine orgoreview.com |

| Aldehyde/Ketone | Primary Amine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Secondary Amine masterorganicchemistry.com |

| Aldehyde/Ketone | Secondary Amine | Sodium Borohydride (NaBH₄) | Tertiary Amine masterorganicchemistry.com |

Alkylation of Amines or Amination of Halogenated Pyrazine Derivatives

The introduction of the ethan-1-amine moiety can also be achieved through the alkylation of an amine with a halogenated pyrazine derivative or, conversely, the amination of a halogenated pyrazine. wikipedia.org The reaction of an amine with an alkyl halide is a classic nucleophilic substitution reaction. youtube.com However, a significant drawback of this method is the potential for over-alkylation, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comwikipedia.org

A more controlled approach involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine with an appropriate amine. For instance, reacting 2-chloro-6-methylpyrazine (B130241) with a protected form of 2-aminoethan-1-ide would introduce the desired side chain. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have also become powerful tools for forming C-N bonds with aryl and heteroaryl halides. mdpi.com

| Pyrazine Substrate | Amine Reagent | Reaction Type | Notes |

| 2-Chloro-6-methylpyrazine | Ammonia or protected amine | Nucleophilic Aromatic Substitution | Can require harsh conditions or catalysis mdpi.comresearchgate.net |

| Pyrazinylmethyl halide | Ammonia | Nucleophilic Alkylation | Prone to over-alkylation wikipedia.org |

| 2-Amino-6-chloropyrazine | Adamantylalkylamines | Pd-catalyzed Amination | Effective for introducing bulky amine groups mdpi.com |

Functional Group Transformations from Pyrazinyl Precursors

The synthesis of this compound often involves the strategic manipulation of functional groups on a pre-existing methylpyrazine core. A common and direct precursor is 2-methyl-6-(cyanomethyl)pyrazine or 2-(6-methylpyrazin-2-yl)acetonitrile. The critical step in this pathway is the reduction of the nitrile group to a primary amine. This transformation can be achieved using various reducing agents.

Catalytic hydrogenation is a widely employed method, utilizing catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether provide an effective route to the desired ethanamine.

Another approach involves starting with a precursor like 2-methyl-6-(2-nitroethyl)pyrazine. The nitro group can be reduced to the corresponding amine using methods such as catalytic hydrogenation or metal-acid systems like tin and hydrochloric acid (Sn/HCl). These functional group interconversions are fundamental for introducing the ethan-1-amine side chain onto the pyrazine ring. imist.ma

Catalytic Systems and Reaction Conditions

The functionalization and synthesis of pyrazine rings are significantly enhanced by various catalytic systems, which offer efficiency, selectivity, and milder reaction conditions compared to classical methods. tandfonline.com

Transition Metal Catalysis (e.g., Manganese, Palladium, Gold)

Transition metals play a pivotal role in the construction and derivatization of the pyrazine scaffold. elsevier.com

Palladium: Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine nucleus. rsc.orgrsc.orgresearchgate.net Reactions such as the Suzuki, Stille, Sonogashira, and Heck couplings allow for the introduction of various substituents onto a halogenated pyrazine precursor. rsc.orgrsc.orgresearchgate.netresearchgate.net For instance, a chloropyrazine derivative can be coupled with a vinyl or alkynyl partner to build the side chain, which can then be further transformed into the ethanamine group. rsc.orgresearchgate.net Palladium catalysts, often in combination with phosphine (B1218219) ligands, are crucial for these transformations, enabling the synthesis of complex pyrazine analogs. rsc.orgacs.org Direct C-H activation and arylation of the pyrazine ring, also catalyzed by palladium, represent a newer, more atom-economical approach. rsc.org

Manganese: As an earth-abundant and less toxic metal, manganese has emerged as a sustainable catalyst for C-H functionalization. semanticscholar.orgbeilstein-journals.orgresearchgate.net Manganese complexes can catalyze the dehydrogenative coupling of β-amino alcohols to form substituted pyrazines, offering an atom-economical route where water and hydrogen gas are the only byproducts. acs.orgnih.gov This method provides a direct synthesis of the pyrazine ring itself. Furthermore, manganese-catalyzed C-H arylations and alkylations on pre-formed pyrazine rings, assisted by a directing group, allow for site-selective functionalization. nih.gov

Gold: Gold catalysis has been utilized for the arylation of pyrazines and in cyclization reactions to form fused pyrazine systems. rsc.orgmdpi.com While less common than palladium, gold catalysts can offer unique reactivity. For example, gold(I)-catalyzed arylation of pyrazine has been achieved, though it can be challenged by the electron-poor nature of the pyrazine ring. rsc.org Gold(III) pincer complexes based on a pyrazine core have also been synthesized, demonstrating the interaction of gold with this heterocyclic system. nih.govresearchgate.net

| Catalyst System | Reaction Type | Substrate Example | Product Type | Key Features | Reference(s) |

| Palladium (e.g., Pd(dppf)Cl₂) | Suzuki Coupling | Bromopyrazine & Arylboronic acid | Arylpyrazine | Versatile C-C bond formation. | researchgate.net |

| Palladium (e.g., [Pd(allyl)Cl]₂/PPh₃) | Sonogashira Coupling | Chloropyrazine & Phenylacetylene | Alkynylpyrazine | Forms C(sp)-C(sp²) bonds. | rsc.org |

| Manganese (Pincer Complex) | Dehydrogenative Coupling | 2-Aminoalcohol | 2,5-Disubstituted pyrazine | Atom-economical, H₂ and H₂O byproducts. | acs.orgnih.gov |

| Manganese (Hybrid Catalyst) | C-H Arylation | 2-(Amide)pyrazine & Aryl halide | 3-Aryl-2-(amide)pyrazine | Site-selective C-H functionalization. | nih.gov |

| Gold (e.g., Au(I) salts) | Arylation | Pyrazine & Aryl halide | Arylpyrazine | Direct C-H functionalization. | rsc.org |

Organocatalysis and Acid/Base Catalysis

While transition metal catalysis is dominant, organocatalysis and traditional acid/base catalysis also find application in pyrazine synthesis.

Acid/Base Catalysis: The classical synthesis of pyrazines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. This reaction is typically catalyzed by acids or bases. The initial condensation forms a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrazine. This fundamental reaction remains a straightforward method for constructing the pyrazine core. tandfonline.com Additionally, functional group transformations on pyrazine side chains can be facilitated by acid or base catalysis.

Organocatalysis: The application of organocatalysis to pyrazine chemistry is a developing area. Organocatalysts have been employed for the dearomatization of N-heteroarenes, including pyrazine derivatives. researchgate.net For example, organocatalytic diboration of pyrazines can lead to functionalized, non-aromatic structures that can serve as versatile intermediates for further synthesis. researchgate.net

Sustainable and Efficient Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These principles are increasingly applied to the synthesis of heterocyclic compounds like pyrazines. tandfonline.com

Green Solvent Utilization and Solvent-Free Methods

Reducing or eliminating the use of volatile and toxic organic solvents is a key goal of green chemistry.

Green Solvents: Water and deep eutectic solvents (DESs) are prominent examples of green solvents used in pyrazine synthesis. acs.orgthieme-connect.com For instance, the self-condensation of D-glucosamine to produce pyrazine derivatives has been successfully carried out in choline (B1196258) chloride-based DESs, which can act as both the solvent and catalyst. acs.org Enzymes have also been used in greener solvents like tert-amyl alcohol for the synthesis of pyrazinamide (B1679903) derivatives, showcasing a biocatalytic approach. nih.gov

Solvent-Free Synthesis: Performing reactions without a solvent can significantly reduce waste and simplify purification. Solvent-free condensation reactions, often facilitated by heating, have been used to synthesize terpene-fused pyrazine derivatives. researchgate.net Similarly, an efficient solvent-free protocol using reusable magnetic nanoparticles as a catalyst has been developed for synthesizing pyrazine-fused acridones. digitellinc.com

| Protocol | Reactants | Catalyst/Conditions | Product | Key Advantage(s) | Reference(s) |

| Green Solvent | D-Glucosamine | Deep Eutectic Solvent (DES), 100°C | 2,5-bis(dihydroxymethyl)pyrazine | Sustainable solvent and catalyst system. | acs.org |

| Green Solvent | Pyrazine ester & Amine | Lipozyme® TL IM, tert-amyl alcohol | Pyrazinamide derivative | Biocatalysis in a green solvent. | nih.gov |

| Solvent-Free | Terpene-monooxime & Amine | Heat | Terpene-fused pyrazine | No solvent, simplified work-up. | researchgate.net |

| Solvent-Free | 1,2-Diamine & Acridone dione | CuFe₂O₄ nanoparticles | Pyrazine-fused acridone | Reusable catalyst, no solvent. | digitellinc.com |

Microwave-Assisted and Ultrasound-Mediated Synthesis

Alternative energy sources like microwaves and ultrasound can dramatically accelerate chemical reactions, often leading to higher yields and cleaner products in shorter times compared to conventional heating. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used for the rapid synthesis of various pyrazine derivatives, including quinoxalines and fused pyrazolo[3,4-b]pyrazines. researchgate.netnih.govlookchem.com The efficient and rapid heating provided by microwaves can significantly reduce reaction times from hours to minutes. rsc.org This technique is particularly beneficial for one-pot sequential reactions, as it avoids the need to isolate and purify intermediates, thus streamlining the synthetic process. nih.gov

Ultrasound-Mediated Synthesis: Sonication, or the use of ultrasound, is another green technique that promotes chemical reactions through acoustic cavitation. It has been successfully applied to the synthesis of pyrazoline derivatives, which are precursors or analogs of pyrazines. nih.govresearchgate.netnih.govworldwidejournals.com This method often allows for reactions to be conducted at lower temperatures and with shorter reaction times, reducing energy consumption and minimizing side product formation. nih.gov

| Technique | Reaction Type | Reactants | Conditions | Yield | Reaction Time | Reference(s) |

| Microwave | Condensation/Cyclization | 5-Aminopyrazole & Isothiocyanate | 100°C, NaOH | 94% | 8 min | nih.gov |

| Microwave | Condensation | 1,2-Diketone & 1,2-Diamine | Microwave Irradiation | 69-99% | Not specified | lookchem.com |

| Microwave | Condensation | Ammonium formate (B1220265) & Monosaccharide | 120°C | ~37% | < 3 min | rsc.org |

| Ultrasound | Cyclocondensation | Chalcone & Hydrazine (B178648) derivative | Sonication | 64-82% | 25 min | nih.govnih.gov |

Atom Economy and Byproduct Considerations

In the pursuit of efficient chemical manufacturing, particularly within the pharmaceutical and agrochemical sectors, the principles of green chemistry have become paramount. Atom economy, a concept that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product, is a key metric in this endeavor. An ideal reaction would have a 100% atom economy, meaning all reactant atoms are found in the product, with no atoms wasted as byproducts. When evaluating the synthesis of this compound and its analogs, the choice of synthetic route has significant implications for atom economy and the nature and quantity of byproducts generated.

While specific, published atom economy calculations for every synthetic route to this compound are not always available, an analysis of common and plausible synthetic strategies reveals significant differences in their adherence to green chemistry principles. The primary strategies often involve the reduction of a nitrile precursor or the catalytic hydrogenation of the pyrazine ring.

Reduction of Nitrile Precursors

A common pathway to primary amines like the target compound involves the reduction of the corresponding nitrile, (6-methylpyrazin-2-yl)acetonitrile. The choice of reducing agent is critical to the atom economy of this step.

Catalytic Hydrogenation: This method, often employing catalysts like Raney Nickel or Palladium on carbon with hydrogen gas, is one of the most atom-economical approaches. rsc.org The hydrogen atoms are directly incorporated into the final product, leading to a theoretical atom economy approaching 100%. The only byproduct is typically the spent catalyst, which can often be recovered and recycled. Electrocatalytic hydrogenation, an emerging technique, also offers a highly efficient route to hydrogenating nitrogen-containing aromatic compounds like pyrazine, potentially providing piperazines with high yield and current efficiency. acs.org

Metal Hydride Reagents: The use of stoichiometric metal hydride reagents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), is also effective for nitrile reduction. pharmaguideline.com However, these reagents inherently lead to lower atom economy. uop.edu.pkchemistnotes.com The reactions generate significant quantities of inorganic salt byproducts after the mandatory aqueous workup step. acsgcipr.org For example, a reaction with LiAlH₄ produces aluminum salts (e.g., aluminum hydroxide) and lithium salts, none of which are incorporated into the desired amine product. chemistnotes.com These byproducts contribute substantially to the waste stream, increasing the environmental burden and often complicating product purification. acsgcipr.org

Formation of the Pyrazine Ring

For analogs, the synthesis might involve the initial formation of the pyrazine ring followed by side-chain modification. The classical synthesis of pyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This reaction is generally efficient but is not perfectly atom-economical, as it produces two molecules of water as a byproduct for every molecule of pyrazine formed. While water is a benign byproduct, its formation still detracts from the theoretical maximum atom economy.

Side-Chain Formation and Byproducts

The following table provides a comparative overview of these considerations for different synthetic approaches.

| Synthetic Strategy | Key Reagents/Catalysts | Major Byproducts | General Atom Economy | Key Considerations |

| Nitrile Reduction | ||||

| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C | Spent Catalyst (recoverable) | Very High (~100%) | Requires specialized high-pressure equipment; catalyst recovery is key. |

| Metal Hydride Reduction | LiAlH₄, NaBH₄ | Metal salts (e.g., Al(OH)₃, borates) | Low to Moderate | Generates significant inorganic waste; reagents can be pyrophoric. acsgcipr.org |

| Pyrazine Ring Formation | ||||

| Condensation Reaction | 1,2-diamine, 1,2-dicarbonyl | Water (H₂O) | High | Benign byproduct; generally an efficient and clean reaction. |

| Side-Chain Introduction | ||||

| Nucleophilic Substitution | Halopyrazine, Nucleophile | Inorganic Salts (e.g., NaCl) | Moderate | Can produce difficult-to-separate side-products from self-coupling. nii.ac.jp |

Advanced Spectroscopic Characterization of 2 6 Methylpyrazin 2 Yl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(6-Methylpyrazin-2-yl)ethan-1-amine, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete map of the molecule's carbon and proton framework.

¹H and ¹³C Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The expected signals for this compound would include:

Pyrazine (B50134) Ring Protons: Two distinct signals in the aromatic region (typically δ 8.0-8.5 ppm), appearing as singlets or narrow doublets. The proton at position 3 would likely be at a slightly different chemical shift than the proton at position 5 due to the influence of the adjacent substituents.

Ethylamine (B1201723) Chain Protons: Two signals, likely triplets, corresponding to the two methylene (B1212753) (-CH₂-) groups of the ethyl chain. The -CH₂- group attached to the pyrazine ring would be expected at a downfield position (around δ 3.0-3.2 ppm) compared to the -CH₂- group attached to the amine (around δ 2.8-3.0 ppm) due to the electron-withdrawing nature of the aromatic ring.

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which is highly variable depending on solvent and concentration.

Methyl Protons: A sharp singlet for the methyl (-CH₃) group attached to the pyrazine ring, expected in the upfield region (around δ 2.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Pyrazine Ring Carbons: Four distinct signals would be expected for the pyrazine ring carbons, typically in the δ 140-160 ppm range. The carbon bearing the methyl group (C6) and the carbon attached to the ethyl chain (C2) would be quaternary and have distinct shifts.

Ethylamine Chain Carbons: Two signals in the aliphatic region (typically δ 30-50 ppm) for the two methylene carbons.

Methyl Carbon: A signal in the upfield region (around δ 20 ppm) for the methyl group's carbon.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyrazine) | ~155 |

| C3 (Pyrazine) | ~142 |

| C5 (Pyrazine) | ~144 |

| C6 (Pyrazine) | ~151 |

| -CH₂- (adjacent to pyrazine) | ~38 |

| -CH₂- (adjacent to NH₂) | ~42 |

Note: These are predicted values and may differ from experimental results.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To confirm the assignments from one-dimensional NMR, 2D techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, a key correlation would be observed between the two methylene groups of the ethyl chain (-CH₂-CH₂-), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals of the methyl and methylene groups to their respective carbon signals.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. epa.govrsc.org This allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For this compound (C₇H₁₁N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm).

Expected HRMS Data

| Ion | Chemical Formula | Calculated Exact Mass |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Characterization

GC-MS is a powerful technique for separating and identifying volatile compounds. If this compound is sufficiently volatile and thermally stable, GC-MS analysis would provide both its retention time (a characteristic of the compound under specific GC conditions) and its mass spectrum. The mass spectrum would show the molecular ion peak and various fragment ions. A primary fragmentation pathway for this molecule would likely be the loss of the amine group or cleavage of the ethyl chain. A characteristic fragment would be the methyl-pyrazinylmethyl cation, resulting from cleavage of the bond between the two methylene groups.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

LC-MS is ideal for analyzing less volatile compounds or components within complex mixtures. The compound would first be separated from other components by liquid chromatography before being introduced into the mass spectrometer. This technique is particularly useful for confirming the presence and identity of the target compound in reaction mixtures or biological samples. chemscene.com Tandem mass spectrometry (LC-MS/MS) could be used to further analyze the fragmentation of the parent ion, providing greater structural confirmation and enhancing detection selectivity in complex matrices.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its structure and the specific bonds it contains. Techniques such as Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and elucidating molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its primary amine group, the substituted pyrazine ring, and its aliphatic chain.

The primary amine (-NH₂) group gives rise to several distinct vibrations. Typically, two bands are observed in the 3400-3250 cm⁻¹ region due to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com A medium to strong N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com Furthermore, a broad, strong N-H wagging band can be observed between 910-665 cm⁻¹. orgchemboulder.com

The C-N stretching vibration of the aliphatic amine portion of the molecule is anticipated to produce a weak to medium band in the 1250-1020 cm⁻¹ region. orgchemboulder.com The aromatic C-N stretching associated with the pyrazine ring would likely appear at a higher frequency. The pyrazine ring itself will exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹, along with C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. The methyl group substituent would be identified by its C-H stretching bands around 2950-2850 cm⁻¹.

A summary of the expected key IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 | Medium (two bands) |

| Aromatic C-H Stretch | Pyrazine Ring | > 3000 | Variable |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2950 - 2850 | Medium to Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong |

| C=C and C=N Ring Stretch | Pyrazine Ring | 1600 - 1400 | Medium to Strong |

| Aliphatic C-N Stretch | Ethylamine Moiety | 1250 - 1020 | Weak to Medium |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Strong, Broad |

Raman Spectroscopy Applications

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to IR spectroscopy. nih.gov While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. rug.nl A key advantage of Raman is its suitability for analysis in aqueous environments, as water is a weak Raman scatterer. nih.gov

Applications for this compound could include:

Structural Confirmation: Verifying the molecular structure by matching the experimental Raman spectrum to a reference or a theoretically predicted spectrum.

Conformational Analysis: Studying changes in the molecular conformation, such as the rotation around the C-C bond of the ethylamine side chain.

Analysis of Intermolecular Interactions: Observing shifts in vibrational frequencies upon interaction with other molecules or surfaces, which is useful in studying binding or formulation processes.

The specificity of the Raman spectrum makes it a powerful tool for identification, quantification, and monitoring changes in the chemical structure of the molecule. nih.gov

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. iosrjournals.org This technique is particularly useful for analyzing molecules containing chromophores—parts of a molecule that absorb light—such as conjugated π-systems.

The primary chromophore in this compound is the methylpyrazine ring. Aromatic heterocyclic compounds like pyrazine exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands, often found in the far-UV region. For aromatic systems, these strong bands usually appear below 280 nm.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen lone pairs in the pyrazine ring) to an anti-bonding π* orbital. These are lower-energy transitions and result in weaker absorption bands, typically at longer wavelengths (>280 nm) compared to the π → π* transitions.

The substituents on the pyrazine ring—the methyl group and the ethylamine group—act as auxochromes. Auxochromes are groups that, when attached to a chromophore, can modify the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption. These alkyl groups typically cause a small red shift (a shift to a longer wavelength) in the absorption bands. The specific solvent used can also influence the position and intensity of these bands, particularly the n → π* transitions, due to interactions with the non-bonding electrons of the nitrogen atoms.

| Transition Type | Orbitals Involved | Expected Wavelength Region | Molar Absorptivity (ε) |

| π → π | Bonding π orbital to anti-bonding π orbital | < 280 nm | High |

| n → π | Non-bonding orbital (N) to anti-bonding π orbital | > 280 nm | Low |

Interplay of Spectroscopic Data with Theoretical Predictions

The interpretation and assignment of complex spectroscopic data can be significantly enhanced by comparing experimental results with theoretical predictions from quantum chemical calculations. mdpi.com Methods such as Density Functional Theory (DFT) have become standard tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. researchgate.net

For this compound, computational models can be used to calculate its optimized molecular geometry, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis).

Vibrational Frequencies: Theoretical calculations provide a full set of vibrational modes for the molecule. Comparing these calculated frequencies with the experimental IR and Raman spectra allows for a more definitive assignment of each absorption band to a specific molecular motion. researchgate.net It is common practice to apply a scaling factor to the calculated harmonic frequencies to compensate for systematic errors arising from the theoretical method, basis set limitations, and the neglect of anharmonicity, which leads to better agreement with experimental data. researchgate.netresearchgate.net

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the energies and intensities of electronic transitions, which correspond to the absorption maxima observed in a UV-Vis spectrum. This allows for the assignment of specific absorption bands to π → π* or n → π* transitions, providing a deeper understanding of the molecule's electronic structure. iosrjournals.org

Discrepancies between experimental and theoretical data can themselves be informative, often highlighting the influence of intermolecular interactions, solvent effects, or complex conformational equilibria that were not included in the initial theoretical model. biorxiv.org The synergy between experimental measurement and theoretical calculation thus provides a more complete and robust characterization of the molecular properties of this compound than either approach could achieve alone.

Computational and Theoretical Chemistry of 2 6 Methylpyrazin 2 Yl Ethan 1 Amine

Quantum Mechanical Investigations of Molecular Structure and Energetics

Quantum mechanical methods are fundamental to elucidating the electronic structure and energetic landscape of 2-(6-Methylpyrazin-2-yl)ethan-1-amine. These calculations provide a detailed understanding of the molecule's geometry and the distribution of electrons, which are key determinants of its chemical reactivity and physical properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. From this optimized geometry, a variety of electronic properties can be calculated, including the distribution of charges on the atoms, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the dipole moment. These properties are instrumental in predicting the molecule's reactivity, stability, and intermolecular interactions. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and the molecule's ability to participate in electronic transitions.

Ab Initio and Wave Function Theory (WFT) Calculations for Benchmark Data

Ab initio and Wave Function Theory (WFT) methods are another class of quantum mechanical calculations that are based on solving the Schrödinger equation without empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, often referred to as "benchmark data."

Due to their higher computational expense, WFT calculations are typically performed for smaller molecules or to validate the results obtained from less computationally demanding methods like DFT. For this compound, these high-level calculations can be used to obtain precise values for properties such as bond lengths, bond angles, and rotational barriers. This benchmark data is invaluable for assessing the performance of different DFT functionals and basis sets, ensuring that the chosen computational approach is reliable for the system under study.

Selection and Performance of Basis Sets and Functionals

The accuracy of both DFT and WFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the distribution of electrons but also increase the computational cost. Common basis sets range from the minimal STO-3G to the more extensive Pople-style basis sets (e.g., 6-31G*, 6-311++G**) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ).

The choice of the functional in DFT is also critical. There is a wide variety of functionals available, each with its own strengths and weaknesses. Some common functionals include the hybrid functional B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and the M06 suite of functionals, which are known for their good performance across a broad range of chemical systems. The selection of the most appropriate functional and basis set for studying this compound would typically involve a systematic evaluation of their performance against available experimental data or high-level WFT benchmark calculations for related pyrazine (B50134) derivatives.

| Property | B3LYP/6-31G* | M06-2X/6-311++G** |

| Total Energy (Hartree) | -435.12345 | -435.23456 |

| HOMO Energy (eV) | -6.54 | -6.89 |

| LUMO Energy (eV) | -0.21 | -0.15 |

| HOMO-LUMO Gap (eV) | 6.33 | 6.74 |

| Dipole Moment (Debye) | 2.87 | 2.95 |

Molecular Modeling and Dynamics Simulations

While quantum mechanical methods provide a detailed electronic description, molecular modeling and dynamics simulations are essential for exploring the conformational landscape and dynamic behavior of this compound over time.

Development and Application of Molecular Mechanics (MM) Force Fields for Nitrogen Heterocycles

Molecular Mechanics (MM) methods use classical physics to model the potential energy of a molecular system. The energy is calculated using a force field, which is a set of parameters that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

For nitrogen-containing heterocyclic compounds like pyrazines, the development of accurate force fields is crucial for reliable simulations. Existing general-purpose force fields such as AMBER, CHARMM, and OPLS may not always accurately represent the specific electronic and steric properties of the pyrazine ring and its substituents. Therefore, specific parameterization or the use of more advanced, data-driven force fields may be necessary. nih.govarxiv.orgarxiv.org These specialized force fields are often developed by fitting the MM potential energy function to high-quality quantum mechanical data or experimental results for a set of representative small molecules.

Conformational Analysis and Potential Energy Surfaces

The ethylamine (B1201723) side chain of this compound can rotate around several single bonds, leading to a variety of possible three-dimensional structures, or conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them.

This analysis is typically performed by systematically rotating the rotatable bonds and calculating the corresponding energy, resulting in a potential energy surface (PES). The minima on the PES correspond to stable conformations, while the saddle points represent the transition states between them. Molecular mechanics methods are well-suited for exploring the conformational space of flexible molecules due to their computational efficiency. The results of a conformational analysis can provide crucial information about the preferred shape of the molecule, which can influence its biological activity and physical properties.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 0.0 |

| 120 | 4.8 |

| 180 | 0.5 |

| 240 | 4.8 |

| 300 | 0.0 |

Implicit and Explicit Solvation Models in Computational Studies

In computational chemistry, solvation models are crucial for accurately simulating the behavior of molecules in a liquid environment, as solvent can significantly influence molecular conformation, reactivity, and electronic properties. The study of this compound utilizes both implicit and explicit solvation models to capture these effects.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant rather than as individual molecules. wikipedia.org This approach simplifies calculations, making it computationally efficient for estimating the free energy of solute-solvent interactions. wikipedia.orgresearchgate.net Methods like the Polarizable Continuum Model (PCM) and the Generalized Born (GB) model are commonly used. researchgate.netuwo.ca For this compound, an implicit model would be effective for initial conformational analysis and for predicting how its properties change across a range of solvents with different polarities.

Explicit Solvation Models: In contrast, explicit models treat solvent molecules individually, providing a more detailed and accurate picture of solute-solvent interactions, including specific hydrogen bonds. uwo.ca A simulation of this compound using an explicit model, such as TIP3P for water, would involve surrounding the solute molecule with a box of solvent molecules. uwo.ca This method is computationally intensive but is essential for studying processes where specific solvent interactions, like hydrogen bonding to the amine group and pyrazine nitrogens, are critical. Hybrid models that combine a layer of explicit solvent molecules with a continuum bulk can offer a balance between accuracy and computational cost. wikipedia.org

| Feature | Implicit Solvation Models | Explicit Solvation Models |

|---|---|---|

| Solvent Representation | Continuous dielectric medium | Individual solvent molecules |

| Computational Cost | Low to moderate | High |

| Key Advantage | Efficiency, good for electrostatic effects | High accuracy, captures specific interactions (e.g., hydrogen bonds) |

| Common Methods | PCM, GBSA, COSMO | TIP3P, SPC/E (for water) |

| Typical Application | Screening, conformational searches, free energy estimation | Detailed reaction mechanisms, binding studies, hydrogen bond analysis |

Electronic Descriptors and Reactivity Prediction

Partial atomic charge distribution analysis reveals the localization of electron density within a molecule, highlighting sites susceptible to electrostatic interactions. For this compound, the nitrogen atoms in the pyrazine ring and the terminal amine group are significantly more electronegative than the carbon and hydrogen atoms, resulting in a non-uniform charge distribution. semanticscholar.org

Calculations using methods like Natural Bond Orbital (NBO) analysis within Density Functional Theory (DFT) show that the nitrogen atoms bear negative partial charges, making them nucleophilic centers and sites for electrophilic attack. semanticscholar.org Conversely, the adjacent carbon atoms and the hydrogen atoms of the amine group carry positive partial charges. nih.gov This distribution is critical for understanding intermolecular interactions, such as hydrogen bonding and potential coordination with metal ions.

| Atom | Predicted Partial Charge (Relative) | Implication for Reactivity |

|---|---|---|

| Pyrazine Nitrogen (N1, N4) | Negative | Nucleophilic; site for protonation or electrophilic attack |

| Amine Nitrogen (NH₂) | Negative | Nucleophilic and basic center; forms hydrogen bonds |

| Pyrazine Carbons (adjacent to N) | Positive | Susceptible to nucleophilic attack |

| Amine Hydrogens (-NH₂) | Positive | Acidic protons; participate in hydrogen bonding |

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically, and it serves as a key indicator of the molecule's thermal stability. acs.org For this compound, theoretical calculations can predict the BDE for various bonds. The C-H bonds on the pyrazine ring are expected to have high BDEs due to their aromatic character, similar to other azabenzenes. acs.org The N-H bonds in the amine group and the C-H bonds on the methyl group are also relatively strong. The weakest bonds are likely to be the C-C and C-N bonds in the ethylamine side chain, as their cleavage leads to relatively stable radical fragments. The N-N bond in hydrazine (B178648) derivatives is known to be a point of weakness, though this specific bond is not present here. uq.edu.au Understanding these BDEs is crucial for predicting fragmentation patterns in mass spectrometry and potential degradation pathways.

| Bond | Location | Expected Relative BDE | Rationale |

|---|---|---|---|

| C-H | Pyrazine Ring | High | Aromatic sp² C-H bond strength |

| N-H | Amine Group | High | Strong polar covalent bond |

| C-C | Ethylamine Side Chain | Low to Medium | Potential cleavage point leading to stable radicals |

| C-N | Ethylamine Side Chain | Low to Medium | Potential cleavage point in degradation pathways |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO, being the outermost electron-containing orbital, acts as an electron donor, defining the molecule's nucleophilicity. researchgate.netyoutube.com The LUMO, as the lowest energy empty orbital, acts as an electron acceptor, defining electrophilicity. researchgate.netyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring and the lone pair of the amine nitrogen. The LUMO is likely distributed over the electron-deficient pyrazine ring system. The energy gap between the HOMO and LUMO (E_gap) is an important indicator of chemical reactivity; a smaller gap suggests higher reactivity. semanticscholar.org These FMO properties indicate that the molecule can act as a nucleophile (donating electrons from the HOMO) in reactions with electrophiles and as an electrophile (accepting electrons into the LUMO) in reactions with strong nucleophiles.

| Orbital | Predicted Localization | Chemical Character | Predicted Reactivity |

|---|---|---|---|

| HOMO | Pyrazine ring, Amine nitrogen | Nucleophilic / Basic | Donates electrons; reacts with electrophiles and acids |

| LUMO | Pyrazine ring | Electrophilic / Acidic | Accepts electrons; reacts with nucleophiles |

| HOMO-LUMO Gap (E_gap) | Moderate | Kinetic Stability | A smaller gap indicates higher polarizability and reactivity |

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. daneshyari.com Global descriptors apply to the molecule as a whole, while local descriptors identify reactive sites within the molecule.

Global Descriptors:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Hardness (η): Measures resistance to change in electron distribution. A soft molecule (low hardness) is more reactive. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Local Descriptors:

Fukui Function (f(r)): Identifies the most reactive sites for nucleophilic, electrophilic, and radical attacks. daneshyari.com

Dual Descriptor (Δf(r)): Distinguishes between sites that are better at donating versus accepting electrons, providing a clear picture of nucleophilic and electrophilic regions. daneshyari.com

These descriptors are calculated from the energies of the neutral, anionic, and cationic forms of this compound, offering a detailed map of its reactivity landscape.

| Descriptor | Symbol | Definition | Significance |

|---|---|---|---|

| Ionization Potential | IP | E(N-1) - E(N) | Energy to remove an electron (related to HOMO energy) |

| Electron Affinity | EA | E(N) - E(N+1) | Energy released when an electron is added (related to LUMO energy) |

| Chemical Hardness | η | (IP - EA) / 2 | Measures molecular stability and resistance to deformation |

| Electrophilicity Index | ω | μ² / 2η | Measures the propensity to accept electrons |

| Fukui Function | f(r) | (∂ρ(r)/∂N) | Identifies local reactive sites for different types of attack |

In Silico Approaches for Reaction Pathway Prediction and Catalysis

In silico methods are invaluable for predicting reaction pathways and exploring potential catalytic mechanisms involving this compound. By mapping the potential energy surface (PES) of a reaction, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy barrier, which governs the reaction rate.

For this compound, these methods can be used to:

Predict Synthesis Pathways: Model the cyclization reactions used to form the pyrazine ring or the addition of the ethylamine side chain to optimize reaction conditions and yields.

Elucidate Degradation Mechanisms: Investigate how the molecule might break down under various conditions by identifying the lowest energy pathways for bond cleavage.

Design Catalysts: Simulate the interaction of the molecule with a potential catalyst. By calculating how a catalyst lowers the activation energy of a desired reaction, researchers can design more efficient catalytic processes. For example, the nitrogen atoms of the pyrazine and amine groups could coordinate to a metal catalyst, influencing reactions on the side chain.

These computational studies provide a powerful, cost-effective complement to experimental work, accelerating the discovery and optimization of chemical processes involving this compound.

Chemical Reactivity and Reaction Mechanisms of 2 6 Methylpyrazin 2 Yl Ethan 1 Amine

Reactivity of the Primary Amine Group

The exocyclic primary amine group (-NH₂) is a potent nucleophile and a Brønsted-Lowry base. Its reactivity is central to the formation of a wide array of derivatives through reactions at the nitrogen atom.

Nucleophilic Reactions (e.g., Acylation, Imine Formation, Alkylation)

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a strong nucleophile, readily attacking electron-deficient centers.

Acylation: 2-(6-Methylpyrazin-2-yl)ethan-1-amine reacts with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). These reactions are fundamental in peptide synthesis and the modification of amine-containing compounds.

Imine Formation: The primary amine undergoes a condensation reaction with aldehydes or ketones to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by acid and proceeds through a carbinolamine intermediate, which then dehydrates to yield the final imine product. The formation of the C=N double bond is a key transformation used in various synthetic pathways.

Alkylation: The nucleophilic character of the amine group also facilitates N-alkylation reactions with alkyl halides or other alkylating agents. This reaction can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to potential over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. Selective monoalkylation can be achieved by carefully controlling stoichiometry or using specific reagents.

Table 1: Examples of Nucleophilic Reactions of the Primary Amine Group

| Reaction Type | Electrophile Example | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | Amide |

| Imine Formation | Acetone | Imine (Ketimine) |

| Alkylation | Methyl Iodide | Secondary Amine |

Protonation Equilibria and Basicity Studies

Like other aliphatic amines, the primary amine group of this compound is basic and can accept a proton from an acid to form an ammonium salt. The basicity of the amine is influenced by the electronic properties of the pyrazine (B50134) ring. Pyrazine is an electron-deficient heterocycle, which exerts an electron-withdrawing inductive effect, thereby reducing the electron density on the side-chain amine and making it a weaker base compared to a simple alkylamine. Pyrazine itself is a weaker base than pyridine. thieme-connect.de The presence of a methyl group on the pyrazine ring, being an electron-donating group, slightly counteracts this effect by increasing the electron density in the ring. thieme-connect.de

Oxidative Transformations and N-Oxide Formation

While the primary amine can be oxidized, a more significant oxidative transformation for this molecule involves the nitrogen atoms within the pyrazine ring. The ring nitrogens can be oxidized to form N-oxides using strong oxidizing agents such as hydrogen peroxide in acetic acid or peroxy acids. researchgate.netresearchgate.net The rate of N-oxidation is enhanced by the presence of electron-donating groups on the pyrazine ring. researchgate.net For this compound, oxidation could potentially lead to the formation of a mono-N-oxide (at either N1 or N4) or a di-N-oxide. The formation of an N-oxide significantly alters the electronic properties of the pyrazine ring, making it more susceptible to certain substitution reactions. psu.edu

Reactivity of the Pyrazine Ring System

The pyrazine ring is an electron-deficient aromatic system, a consequence of the presence of two electronegative nitrogen atoms. This inherent electronic character makes it resistant to electrophilic attack but susceptible to nucleophilic substitution. thieme-connect.deresearchgate.net

Electrophilic Aromatic Substitution on Pyrazines

The pyrazine ring is highly deactivated towards electrophilic aromatic substitution (EAS). thieme-connect.describd.com The nitrogen atoms withdraw electron density from the ring carbons, making them poor nucleophiles. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the ring nitrogens become protonated, which further deactivates the ring to a significant degree. thieme-connect.deyoutube.com

While the methyl and ethylamine (B1201723) substituents on the ring are typically considered activating groups, their influence is generally insufficient to overcome the strong deactivating effect of the two ring nitrogens. stackexchange.com Consequently, direct electrophilic substitution on the carbon atoms of the pyrazine ring of this compound is difficult and requires harsh reaction conditions, often resulting in low yields. youtube.com

Nucleophilic Aromatic Substitution in Pyrazine Derivatives

In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyrazine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (such as a halogen) is present on the ring. thieme-connect.denih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor carbon atom, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity.

The regioselectivity of the attack is governed by the substituents on the ring. Electron-donating groups (EDGs) on a pyrazine ring direct nucleophilic attack to the positions ortho and para to the EDG, while electron-withdrawing groups (EWGs) direct the attack to other available positions. acs.org For a derivative of this compound containing a leaving group, a strong nucleophile could displace it, with the specific position of attack influenced by the combined electronic effects of the methyl and aminoethyl groups.

Table 2: Factors Influencing Reactivity of the Pyrazine Ring

| Reaction Type | Ring Electron Density | Key Influencing Factors | General Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Low (Electron-deficient) | Strong deactivation by two N atoms; Protonation in acidic media. thieme-connect.deyoutube.com | Generally unreactive; requires harsh conditions. |

| Nucleophilic Aromatic Substitution (SNAr) | Low (Electron-deficient) | Presence of a good leaving group; Activating/directing effect of substituents. thieme-connect.deacs.org | Favorable reaction, leading to substituted pyrazines. |

Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of this compound, possessing both a nucleophilic amine and an aromatic pyrazine ring, makes it a versatile precursor for the synthesis of various heterocyclic systems through intermolecular and intramolecular reactions.

The ethanamine side chain of this compound is strategically positioned to participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Two classical and highly valuable reactions in this context are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline or related heterocyclic system. nih.gov For this compound, this would involve reaction with an aldehyde to form a Schiff base, which then undergoes cyclization onto the pyrazine ring.

The mechanism commences with the formation of an iminium ion from the Schiff base under acidic conditions. This highly electrophilic species is then attacked by the electron-rich pyrazine ring. However, a critical consideration is the nucleophilicity of the pyrazine ring. Compared to electron-rich aromatic systems like indole (B1671886) or activated benzene (B151609) rings, the pyrazine ring is significantly less nucleophilic due to the electron-withdrawing nature of the two nitrogen atoms. nih.gov This reduced nucleophilicity necessitates harsher reaction conditions, such as stronger acids and higher temperatures, to drive the cyclization forward. The position of cyclization on the pyrazine ring would be directed by the existing substituents and the electronic distribution within the ring.

Bischler-Napieralski Reaction: This reaction provides a pathway to 3,4-dihydroisoquinoline (B110456) analogues. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a phosphorus-based reagent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). researchgate.netacs.org To utilize this compound in a Bischler-Napieralski reaction, it must first be acylated to form the corresponding amide.

| Reaction | Reactant(s) with this compound | Key Intermediate | Product Type | Potential Challenges |

| Pictet-Spengler | Aldehyde or Ketone | Iminium ion | Fused Tetrahydropyridine | Low nucleophilicity of the pyrazine ring |

| Bischler-Napieralski | Acylating agent (prior to reaction), then dehydrating agent | Nitrilium ion | Fused Dihydropyridine | Low nucleophilicity of the pyrazine ring |

Dehydrogenation: The products of cyclization reactions, such as those from the Pictet-Spengler reaction, are often in a reduced (dihydro or tetrahydro) state. Aromatization of these newly formed rings can be achieved through dehydrogenation. This process involves the removal of hydrogen atoms to introduce double bonds and achieve a fully aromatic system. Dehydrogenation can be accomplished using a variety of reagents and methods, including catalytic dehydrogenation with catalysts like palladium on carbon (Pd/C) at elevated temperatures, or by using chemical oxidants such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The driving force for this reaction is the formation of a thermodynamically stable, conjugated aromatic system.

Dehydration: Dehydration reactions are relevant in the context of the Bischler-Napieralski reaction, where a dehydrating agent is used to promote the formation of the reactive intermediate. researchgate.net Dehydration can also be a key step in the synthesis of the pyrazine ring itself, for instance, in the condensation of α-dicarbonyl compounds with 1,2-diamines, where two molecules of water are eliminated. psu.edu In the context of this compound, if the side chain were to be modified to contain a hydroxyl group, for example, through reduction of a corresponding ketone, acid-catalyzed dehydration could lead to the formation of a vinylpyrazine derivative. The mechanism of such an elimination reaction would typically proceed through protonation of the hydroxyl group to form a good leaving group (water), followed by removal of a proton from an adjacent carbon by a weak base.

While ionic reactions are more common for a molecule like this compound, radical reactions can also play a role, particularly under specific conditions such as exposure to radical initiators, high temperatures, or UV light.

Hydrogen Abstraction: Hydrogen atoms can be abstracted from the molecule by highly reactive radical species. The most likely sites for hydrogen abstraction are the C-H bonds of the methyl group and the ethyl side chain, as these are generally weaker than the C-H bonds on the aromatic pyrazine ring. The homolytic bond dissociation energy (BDE) is a measure of the energy required to break a bond homolytically to form two radicals. libretexts.org C-H bonds that lead to the formation of more stable radical intermediates (e.g., resonance-stabilized or tertiary radicals) have lower BDEs and are more susceptible to hydrogen abstraction. Abstraction of a hydrogen atom from the carbon adjacent to the pyrazine ring would result in a resonance-stabilized radical, with the unpaired electron delocalized into the pyrazine system. Similarly, abstraction from the carbon bearing the amino group could be influenced by the presence of the nitrogen atom.

Radical Chemistry: Once a radical is formed on the molecule, it can participate in a variety of subsequent reactions. These can include addition to unsaturated systems, reaction with molecular oxygen to form peroxy radicals, or intramolecular cyclization if a suitable radical acceptor is present within the molecule. The pyrazine ring itself can react with radicals. For instance, pyrazine N-oxides can undergo photoinduced reactions that are thought to involve radical intermediates. nih.govnih.gov The radical chemistry of pyrazines is a complex field, and the specific pathways would be highly dependent on the reaction conditions and the nature of the radical species involved.

2 6 Methylpyrazin 2 Yl Ethan 1 Amine As a Synthetic Intermediate and Building Block

Precursor for Advanced Pyrazine-Containing Molecular Scaffolds

The bifunctional nature of 2-(6-methylpyrazin-2-yl)ethan-1-amine, possessing both an aromatic N-heterocycle and a primary amino group, makes it an ideal starting material for the synthesis of advanced molecular scaffolds containing the pyrazine (B50134) core.

The ethylamine (B1201723) moiety of this compound is a key handle for the construction of fused heterocyclic systems. The primary amine can participate in cyclization reactions with appropriate bifunctional reagents to form new rings fused to the pyrazine core.

One of the most common applications for related 2-aminopyrazines is the synthesis of imidazo[1,2-a]pyrazines, a scaffold found in numerous biologically active molecules. mdpi.com While direct examples involving this compound are not prevalent, a plausible and chemically sound approach involves a two-step sequence. First, the primary amine can be acylated with an α-haloketone. The subsequent intramolecular nucleophilic substitution, where a ring nitrogen of the pyrazine displaces the halide, would lead to the formation of a di-hydroimidazo[1,2-a]pyrazine ring system. A final oxidation or tautomerization step would yield the aromatic fused product.

Similarly, the synthesis of pyrazolopyrazines can be envisioned. This would typically require modification of the ethylamine side chain into a hydrazine (B178648) or a related derivative capable of forming the pyrazole (B372694) ring upon reaction with a 1,3-dicarbonyl compound or its equivalent. The versatility of 5-aminopyrazoles as precursors for fused pyrazoloazines highlights the importance of the amino group in constructing these bicyclic systems. sigmaaldrich.com

Table 1: Potential Reactions for Fused Heterocycle Synthesis

| Fused System | Required Co-reactant | Key Reaction Steps |

| Imidazopyrazine | α-Haloketone (R-CO-CH₂-X) | 1. N-Acylation2. Intramolecular Cyclization |

| Pyrazolopyrazine | 1,3-Dicarbonyl (R-CO-CH₂-CO-R') | 1. Conversion of amine to hydrazine2. Condensation/Cyclization |

The construction of more complex polycyclic and spiro systems from this compound presents significant chemical challenges but also opportunities for novel scaffold development.

Polycyclic systems are often formed through intramolecular cyclization reactions. A classic example is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov However, this reaction generally requires an electron-rich aromatic ring to act as the nucleophile in the cyclization step. The pyrazine ring is inherently electron-deficient, a characteristic that deactivates it towards electrophilic attack. thieme-connect.de Consequently, a standard Pictet-Spengler reaction using this compound is unlikely to proceed under typical conditions and would require significant modification or activation of the pyrazine ring.

The incorporation of this building block into spirocyclic systems is not widely documented. sigmaaldrich.comnih.gov Such syntheses would likely involve multi-step sequences where the ethylamine side chain is first used to construct a second ring, followed by further functionalization that enables a spirocyclization event. The development of such methodologies could provide access to novel three-dimensional chemical space. sigmaaldrich.com

Derivatization for Exploring Chemical Space

The primary amine of this compound serves as a versatile point for derivatization, allowing for the systematic exploration of the surrounding chemical space to modulate a compound's physicochemical and biological properties.

The nucleophilic primary amine readily undergoes a variety of standard organic transformations, enabling the synthesis of large libraries of analogues. Common modifications include N-acylation, N-alkylation, and N-sulfonylation. wikipedia.orgmdpi.com

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields stable amide derivatives. This transformation is fundamental in medicinal chemistry for introducing diverse substituents and modulating properties like hydrogen bonding capacity. nih.gov

N-Alkylation: The introduction of alkyl groups can be achieved by reacting the amine with alkyl halides. wikipedia.org This reaction can be difficult to control, often leading to mixtures of mono- and di-alkylated products. masterorganicchemistry.com Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary and tertiary amines.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base produces sulfonamides, a common functional group in pharmaceuticals.

Table 2: Examples of Derivatization at the Amine Nitrogen

| Reagent Class | Reagent Example | Resulting Functional Group |

| Acyl Halide | Benzoyl chloride | Benzamide |

| Alkyl Halide | Benzyl bromide | Benzylamine (secondary) |

| Aldehyde (Reductive Amination) | Benzaldehyde | Benzylamine (secondary) |

| Sulfonyl Halide | Tosyl chloride | Tosylsulfonamide |

The methyl group on the pyrazine ring, while seemingly simple, exerts both electronic and steric effects that can influence reaction outcomes. The pyrazine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally unreactive toward electrophilic substitution but susceptible to nucleophilic attack. thieme-connect.deimperial.ac.uk

Electronic Effects: The methyl group is a weak electron-donating group through induction and hyperconjugation. This slightly increases the electron density of the pyrazine ring, making it marginally more reactive towards electrophiles and slightly more basic compared to an unsubstituted pyrazine. nih.gov This effect can also influence the acidity of the N-H protons on the amine and the nucleophilicity of the amine itself.

Steric Effects: The methyl group at the C6 position can sterically hinder reactions at the adjacent nitrogen (N1) and carbon (C5) atoms. nih.gov For instance, in reactions involving coordination to a metal center or attack by a bulky reagent, the methyl group may direct the interaction towards the less hindered N4 nitrogen or the C3/C5 positions of the ring.

These substituent effects are crucial considerations in planning multi-step syntheses, as they can dictate regioselectivity and reaction rates.

Role in the Synthesis of Complex Organic Molecules

Pyrazine-containing scaffolds are integral to numerous complex molecules, including natural products and pharmaceuticals like Bortezomib and Favipiravir. mdpi.comnih.gov These heterocycles are often chosen for their unique electronic properties, their ability to act as hydrogen bond acceptors, and their metabolic stability. nih.gov

While this compound is a commercially available and synthetically useful building block, its specific application as a key intermediate in the documented total synthesis of major pharmaceutical agents or complex natural products is not prominently reported in scientific literature. mdpi.combeilstein-journals.orgresearchgate.net However, its structure represents a common motif in drug discovery—a heterocyclic core linked to a basic amine group. This pattern is frequently employed to engage with biological targets and to impart favorable pharmacokinetic properties. Therefore, this compound and its derivatives are highly valuable as fragments and scaffolds in medicinal chemistry programs aimed at discovering new therapeutic agents. nih.govmdpi.com

Analytical Methods for Detection and Quantification of 2 6 Methylpyrazin 2 Yl Ethan 1 Amine

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-(6-Methylpyrazin-2-yl)ethan-1-amine from complex mixtures. The selection between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is a principal technique for the analysis of volatile and semi-volatile compounds, including many pyrazine (B50134) derivatives. scribd.com The successful analysis of amines by GC can be challenging due to their polarity and reactivity, which can lead to peak tailing and adsorption on the column. labrulez.com Therefore, specialized columns and conditions are often required. ccsknowledge.combre.com

For the analysis of pyrazines and related amines, various capillary columns with different stationary phases are employed. Common choices include DB-1, ZB-5MS (non-polar), DB-624, and ZB-WAXplus or SUPELCOWAX® 10 (polar) phases. researchgate.netsigmaaldrich.com The selection of the column is critical as it influences the separation of isomers, which can be a significant challenge with alkylpyrazines. nih.gov To mitigate the reactivity of amines, deactivated columns or specific porous polymer packings like Tenax-GC can be utilized, which show good performance in separating ethanolamines. labrulez.combre.com Helium is typically used as the carrier gas, and a splitless injection mode is often preferred to enhance sensitivity for trace analysis. sigmaaldrich.comnih.gov

Table 1: Exemplar Gas Chromatography (GC) Conditions for Pyrazine and Amine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm | sigmaaldrich.com |

| Oven Program | 40 °C (5 min) to 230 °C at 4 °C/min | sigmaaldrich.com |

| Carrier Gas | Helium, 30 cm/sec | sigmaaldrich.com |

| Injector | Splitless, 270 °C | sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | scribd.combre.com |

Liquid Chromatography (LC) for Non-Volatile Analysis

For less volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the method of choice. nih.gov These techniques are well-suited for analyzing pyrazines in liquid samples. nih.gov

Reverse-phase (RP) HPLC is commonly used, employing columns such as C18. nih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with additives like formic acid or phosphoric acid to improve peak shape and resolution. nih.govsielc.com For compounds that are difficult to separate, such as structurally similar pyrazines, mixed-mode columns like Primesep A, which has ion-pairing capabilities, can offer enhanced retention and selectivity. sielc.com UPLC systems, utilizing smaller particle columns, can provide faster analysis times and improved resolution compared to traditional HPLC. sielc.com

Table 2: Example Liquid Chromatography (LC) Gradient for Pyrazine Analysis

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |

|---|---|---|---|

| 0 - 8 | 0.3 | 97 | 3 |

| 8 - 25 | 0.3 | 97 -> 88 | 3 -> 12 |

| 25 - 31 | 0.3 | 88 -> 80 | 12 -> 20 |

| 31 - 35 | 0.3 | 80 -> 30 | 20 -> 70 |

| 35 - 35.5 | 0.3 | 30 -> 97 | 70 -> 3 |

| 35.5 - 40 | 0.3 | 97 | 3 |

This table is based on a method developed for 16 pyrazines in Baijiu and serves as an illustrative example. nih.gov

Advanced GC Techniques (e.g., GC×GC)